Isohexadecyl isooctadecanoate
Description
Isohexadecyl isooctadecanoate is a branched ester compound formed by the esterification of isooctadecanoic acid (a branched C18 fatty acid) with isohexadecyl alcohol (a branched C16 alcohol). Its molecular formula is C₃₄H₆₈O₂, with a molecular weight of 520.91 g/mol (calculated from the formula). The compound is identified by CAS number 69086-01-7 and is commonly used in industrial and cosmetic applications due to its emollient properties and stability .
The branched structure of both the acid and alcohol moieties reduces crystallinity, enhancing its solubility in nonpolar solvents and improving texture in formulations. This structural feature distinguishes it from linear esters, which typically exhibit higher melting points and lower solubility .
Properties
CAS No. |
52006-45-8 |
|---|---|
Molecular Formula |
C34H68O2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
14-methylpentadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C34H68O2/c1-32(2)28-24-20-16-12-8-5-6-10-14-18-22-26-30-34(35)36-31-27-23-19-15-11-7-9-13-17-21-25-29-33(3)4/h32-33H,5-31H2,1-4H3 |
InChI Key |
DHGBAFGZLVRESL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Other CAS No. |
52006-45-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isohexadecyl isooctadecanoate is synthesized through an esterification reaction between isohexadecyl alcohol and isooctadecanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Isohexadecyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isohexadecyl alcohol and isooctadecanoic acid . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Isohexadecyl alcohol and isooctadecanoic acid
Transesterification: New ester and alcohol
Scientific Research Applications
Isohexadecyl isooctadecanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other esters and as a reference material in analytical chemistry.
Biology
In biological research, this compound is used as a component in lipid-based formulations for drug delivery. Its emollient properties make it suitable for use in topical formulations and transdermal delivery systems.
Medicine
In medicine, this compound is used in the formulation of various pharmaceutical products, including creams and ointments. Its moisturizing properties help improve the efficacy of topical medications.
Industry
In the industrial sector, this compound is used as an ingredient in personal care products, such as lotions, creams, and sunscreens. It enhances the spreadability and skin-feel of formulations and helps stabilize and extend the shelf life of products .
Mechanism of Action
Isohexadecyl isooctadecanoate exerts its effects primarily through its emollient and conditioning properties. It forms a protective barrier on the skin, reducing water loss and improving skin hydration . The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth, soft feel.
Comparison with Similar Compounds
Molecular and Structural Characteristics
The table below compares isohexadecyl isooctadecanoate with other esters of similar chain lengths or branching patterns:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₃₄H₆₈O₂ | 520.91 | 69086-01-7 | Branched C16 alcohol + branched C18 acid |
| Isocetyl ethylhexanoate | C₂₄H₄₈O₂ | 368.64 | 125804-19-5 | Branched C16 alcohol + branched C8 acid |
| Hexyl isobutyrate | C₁₀H₂₀O₂ | 172.26 | 2345-24-6* | Linear C6 alcohol + branched C4 acid |
| Isooctadecyl isooctadecanoate | C₃₆H₇₂O₂ | 560.96 | 41669-30-1 | Branched C18 alcohol + branched C18 acid |
Key Observations :
- Chain Length: this compound (C34) has a longer carbon backbone than isocetyl ethylhexanoate (C24) or hexyl isobutyrate (C10), resulting in higher viscosity and lower volatility .
- Branching : All compounds except hexyl isobutyrate feature branched alcohol or acid groups, which disrupt molecular packing and lower melting points compared to linear analogs .
Physicochemical Properties
Solubility: Branched esters like this compound are more soluble in oils and organic solvents than linear esters (e.g., hexadecyl hexadecanoate) due to reduced crystallinity .
Thermal Stability: Longer-chain esters (e.g., C34–C36) exhibit higher thermal stability than shorter-chain analogs like isocetyl ethylhexanoate (C24), making them suitable for high-temperature applications .
Hydrophobicity : Increased chain length and branching enhance hydrophobicity, which is critical for water-resistant formulations in cosmetics or lubricants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
